molecular formula C16H18N4O B5595669 2-amino-4-anilino-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone

2-amino-4-anilino-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone

Cat. No.: B5595669
M. Wt: 282.34 g/mol
InChI Key: UBFVDKSAFPAGQA-UHFFFAOYSA-N
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Description

2-amino-4-anilino-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone is a useful research compound. Its molecular formula is C16H18N4O and its molecular weight is 282.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.14806121 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Proton Sponge Analogues and Luminescence Characteristics

The study by Pozharskii et al. (2016) investigated 10-dimethylamino derivatives of benzo[h]quinoline and benzo[h]quinazoline as mixed analogues of proton sponges, which are compounds with high basicity. They observed unique characteristics in the protonated systems of these compounds and highlighted their luminescence in the visible region, distinguishing them from other similar structures (Pozharskii et al., 2016).

Synthesis Methods and Biological Activities

The synthesis and biological activities of quinazolinone derivatives have been widely explored. For instance, Bunce and Nammalwar (2010) reported efficient syntheses of 4(1H)-quinolinone and related compounds, which are known for their broad spectrum of biological activities (Bunce & Nammalwar, 2010). Additionally, Ammar et al. (2011) synthesized novel 3-amino-4(3H)-quinazolinone derivatives and evaluated their antimicrobial activities (Ammar et al., 2011).

Environmental Acceptability and Synthesis Efficiency

Puligoundla et al. (2013) described the synthesis of a wide variety of quinazolinone derivatives, emphasizing the environmental acceptability and high yields of their synthesis protocol (Puligoundla et al., 2013).

Chemotherapeutic Potential

The compound's analogues have been explored for their potential in cancer therapy. Gangjee et al. (1999) designed analogues of 2-amino-4-oxo-quinazolines as potential inhibitors of thymidylate synthase, a key enzyme in cancer cell proliferation, highlighting their potential as antitumor agents (Gangjee et al., 1999).

Properties

IUPAC Name

2-amino-4-anilino-7,7-dimethyl-6,8-dihydroquinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-16(2)8-11-13(12(21)9-16)14(20-15(17)19-11)18-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H3,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFVDKSAFPAGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NC(=N2)N)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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